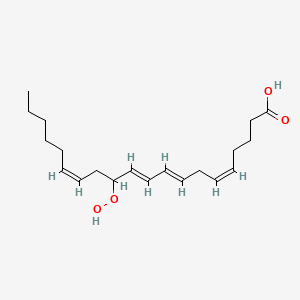
4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is a chemical compound that belongs to the isobenzofuranone family. This compound is characterized by the presence of an aminomethyl group attached to the isobenzofuranone core. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride typically involves the reaction of isobenzofuranone derivatives with aminomethylating agents. One common method involves the use of 1-bromo-2-(1,3-dioxol-2-yl)benzene, which is treated with a suitable aminomethylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride may involve the use of advanced catalytic systems. For example, magnetic nanoparticles supported catalysts such as 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate have been employed to facilitate the synthesis under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield aminomethylated derivatives with different oxidation states.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various aminomethylated isobenzofuranone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidases A and B, enzymes that play a crucial role in the metabolism of biogenic amines . The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted isobenzofuran-1(3H)-ones: These compounds also inhibit monoamine oxidases but differ in their substitution patterns and potency.
1-Methyl-3-(propyl-3-sulfonic acid)imidazolium triflate: Used as a catalyst in the synthesis of isobenzofuranone derivatives.
Uniqueness
3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidases with high selectivity makes it a valuable compound for research in neurodegenerative diseases.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-(aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2;1H |
InChI Key |
QFFZCYZHRNOHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)O1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)

![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)


![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)

